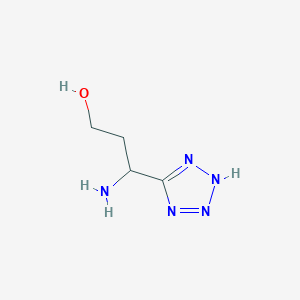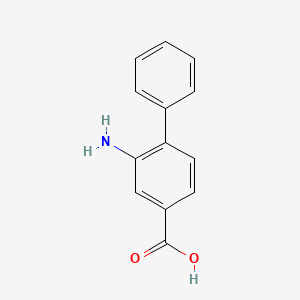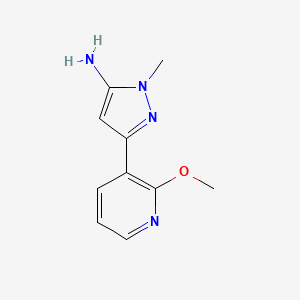
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is an organic compound that features both an amino group and a tetrazole ring. This compound is of significant interest due to its unique chemical structure, which combines the properties of an amino alcohol with those of a tetrazole. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol typically involves the reaction of 3-aminopropanol with a tetrazole derivative. One common method is the cyclization reaction of azide and cyanide compounds, which can be catalyzed by zinc salts in an aqueous environment . Another approach involves the reaction of sodium azide with nitriles in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, reducing reaction times and improving product yields .
化学反応の分析
Types of Reactions
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted products depending on the reagents and conditions used.
科学的研究の応用
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . Additionally, the amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar structure but contain a triazole ring instead of a tetrazole ring.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound contains multiple tetrazole rings and is used in high-energy materials.
5-(1H-tetrazol-5-yl)isophthalic acid: This compound features a tetrazole ring attached to an aromatic ring and is used in coordination chemistry.
Uniqueness
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is unique due to its combination of an amino alcohol and a tetrazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C4H9N5O |
|---|---|
分子量 |
143.15 g/mol |
IUPAC名 |
3-amino-3-(2H-tetrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C4H9N5O/c5-3(1-2-10)4-6-8-9-7-4/h3,10H,1-2,5H2,(H,6,7,8,9) |
InChIキー |
BDDUBRZCVDUBJM-UHFFFAOYSA-N |
正規SMILES |
C(CO)C(C1=NNN=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)



amine](/img/structure/B13545351.png)

![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)

![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)



![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
